molecular formula C15H17FN4O2 B6451320 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2549052-70-0

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B6451320
CAS No.: 2549052-70-0
M. Wt: 304.32 g/mol
InChI Key: QPCBACZOVULXPL-UHFFFAOYSA-N
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Description

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrazole-pyrrolidine moiety

Preparation Methods

The synthesis of 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-1H-pyrazole-5-carboxylic acid with appropriate reagents to form the desired pyrazole derivative.

    Synthesis of the pyrrolidine moiety: The pyrazole derivative is then coupled with a pyrrolidine precursor under suitable conditions to form the pyrazole-pyrrolidine intermediate.

    Attachment of the methoxy group: The intermediate is then reacted with a methoxy-substituted pyridine derivative to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine include:

    5-fluoro-2-methoxypyridine: A simpler analog with only the fluorine and methoxy groups on the pyridine ring.

    1-methyl-1H-pyrazole-5-carboxylic acid: A precursor in the synthesis of the target compound, featuring the pyrazole ring.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which may have similar biological activities.

Biological Activity

5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{14}H_{16}FN_{3}O_{2}
  • Molecular Weight : 273.29 g/mol

Research indicates that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown potent inhibition against various cancer cell lines. For instance, compounds similar in structure to this compound demonstrated significant cytotoxicity against L1210 mouse leukemia cells with IC(50) values in the nanomolar range .
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have indicated that modifications to the pyrazole structure can enhance these effects, making them useful in treating inflammatory conditions .

Biological Activities

The biological activities associated with this compound include:

Antimicrobial Activity

Research has shown that pyrazole derivatives can exhibit significant antimicrobial activity. For example, compounds with similar structures have been tested against various bacterial strains such as E. coli and S. aureus, demonstrating effective inhibition .

Anticancer Activity

In vitro studies have confirmed the anticancer potential of related pyrazole compounds against colorectal carcinoma and epidermoid carcinoma cell lines . The mechanisms often involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Some studies suggest that pyrazole derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityResults
Pyrazole AnalogAnticancerIC(50) in nanomolar range against L1210 cells
Pyrazole DerivativeAnti-inflammatoryComparable effects to indomethacin
Related PyrazoleAnticancerEffective against colorectal carcinoma (HCT116)

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c1-19-13(4-6-18-19)15(21)20-7-5-11(9-20)10-22-14-3-2-12(16)8-17-14/h2-4,6,8,11H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCBACZOVULXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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